molecular formula C12H11BrN2OS B8665974 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one

3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B8665974
M. Wt: 311.20 g/mol
InChI Key: MDSUOFSPRNXYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

3-benzyl-5-bromo-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H11BrN2OS/c1-17-12-14-7-10(13)11(16)15(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

MDSUOFSPRNXYJN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1CC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-2-(methylthio)pyrimidin-4(3H)-one (3.63 g, 16.4 mmol) was suspended in THF (80 ml) and CaH2 powder (1.29, 32.3 mmol) and benzyl bromide (2.6 ml, 22 mmol) were added. The reaction flask was fitted with a reflux condenser and placed in a preheated oil bath (65 C-70 C) and stirred overnight. After 15.5 hours, more benzyl bromide (0.7 ml, 6 mmol) was added, and the temperature of the oil bath was raised to 87 C to achieve reflux. After 19 more hours, the reaction was cooled to 0 C and quenched cautiously with ice water first, and then with water (40 ml). The reaction was warmed to room temperature and stirred as more water (40 ml) and then brine (30 ml) were added. The reaction was extracted with a DCM/MeOH mixture, and the organic extractions were combined, dried over sodium sulfate, filtered, and concentrated. The crude residue was filtered through silica gel (˜3 inches, DCM) to afford the desired 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one (642 mg, 2.06 mmol, 90% purity, 11% yield). MS (ESI pos. ion) m/z: 311 (MH+), 313 (MH+). Calc'd exact mass for C12H11BrN2OS: 310, 312. 1HNMR (400 MHz, CDCl3): 8.09 (s, 1H), 7.42-7.29 (m, 5H), 5.34 (s, 2H), 2.54 (s, 3H).
Quantity
3.63 g
Type
reactant
Reaction Step One
[Compound]
Name
CaH2
Quantity
32.3 mmol
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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